N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanisms of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of experimental techniques .Scientific Research Applications
Metabolism and Toxicity of Heterocyclic Aromatic Amines
Research on heterocyclic aromatic amines (HAs) has primarily focused on their metabolism, toxic effects, and presence in cooked foods. These compounds, including MeIQx and PhIP, are known carcinogens in animal models and are formed during the cooking of meat at high temperatures. Studies have investigated their metabolic pathways, identifying various metabolites in human and animal models, and assessing the exposure risk through dietary intake. The metabolism of these compounds involves N-oxidation and conjugation reactions, with significant interindividual variability in metabolic activity attributed to genetic differences in enzyme activity.
Dietary Assessment and Exposure to Xenobiotics
A pilot study aimed at assessing the intake of xenobiotics derived from food processing, including HAs and polycyclic aromatic hydrocarbons (PAHs), in a Spanish adult sample highlighted the widespread presence and varying levels of intake of these compounds across different food sources. The study emphasized the need to adjust intake levels according to recommendations by health agencies to mitigate potential health risks associated with exposure to these compounds.
These findings, while not directly addressing the specific compound in the query, illustrate the broader context of scientific research into the health implications of exposure to heterocyclic amines and similar compounds. The focus on metabolism, toxicology, and dietary assessment underlines the importance of understanding the effects of these substances on human health and the need for continued research in this area.
- Zapico et al., 2022 discussed the dietary assessment of xenobiotics derived from food processing in an adult Spanish sample, emphasizing the importance of monitoring intake levels of heterocyclic amines and PAHs.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-18-15-8-5-13(9-16(15)19-11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCXVCYUSTPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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